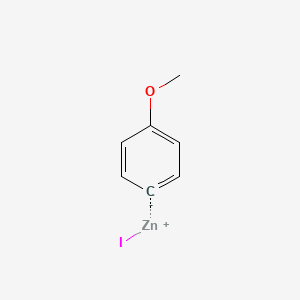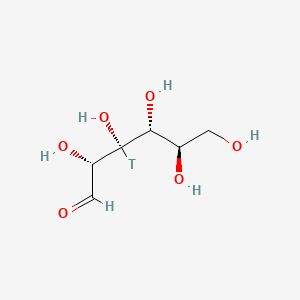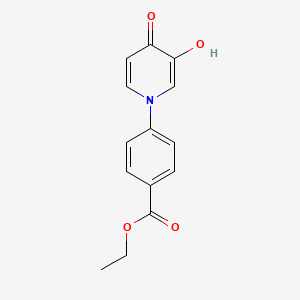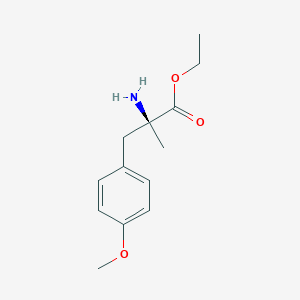
4-Methoxyphenylzinc iodide
Descripción general
Descripción
4-Methoxyphenylzinc iodide is a compound with the molecular formula C7H7IOZn . It has a molecular weight of 299.43 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Methoxyphenylzinc iodide is1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Methoxyphenylzinc iodide is a light to dark brown liquid . It has a density of 1.006 g/mL at 25°C .Aplicaciones Científicas De Investigación
Electroreductive Deuteroarylation
Electroreduction mediated by organo-mediators: has emerged as an effective strategy for introducing deuterium into organic molecules. In a recent study, researchers demonstrated an environmentally friendly approach for anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides using D₂O as the deuterium source . The key features include:
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methoxyphenylzinc iodide is a type of organozinc reagent . Organozinc reagents are typically used in organic synthesis, where they act as nucleophiles and can react with a variety of electrophilic targets. The primary targets of 4-Methoxyphenylzinc iodide are therefore electrophilic carbon atoms present in various organic compounds .
Mode of Action
The mode of action of 4-Methoxyphenylzinc iodide involves its reaction with electrophilic carbon atoms. The zinc atom in the compound carries a partial negative charge, allowing it to act as a nucleophile. It forms a bond with the electrophilic carbon atom, leading to the formation of a new carbon-carbon bond .
Result of Action
The primary result of the action of 4-Methoxyphenylzinc iodide is the formation of new carbon-carbon bonds in organic compounds. This can lead to the synthesis of new compounds or the modification of existing ones . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized and their subsequent interactions with biological systems.
Action Environment
The action of 4-Methoxyphenylzinc iodide is highly dependent on the environment in which it is used. As a laboratory reagent, it is typically used in controlled conditions, including specific temperatures and solvents, to optimize its reactivity . In particular, it is often used in anhydrous and oxygen-free environments to prevent its decomposition .
Propiedades
IUPAC Name |
iodozinc(1+);methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFRVJNFBRNFW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)

![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)




![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)





